molecular formula C10H10FIN2O B14918110 1-Allyl-3-(4-fluoro-2-iodophenyl)urea

1-Allyl-3-(4-fluoro-2-iodophenyl)urea

Cat. No.: B14918110
M. Wt: 320.10 g/mol
InChI Key: OUOAAHGRXJJIFL-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-fluoro-2-iodophenyl)urea is a synthetic organic compound with the molecular formula C10H10FIN2O It is characterized by the presence of an allyl group, a fluorine atom, and an iodine atom attached to a phenyl ring, along with a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(4-fluoro-2-iodophenyl)urea typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(4-fluoro-2-iodophenyl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: React with aryl halides in Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylureas, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-Allyl-3-(4-fluoro-2-iodophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4-fluoro-2-iodophenyl)urea involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-3-(4-fluorophenyl)urea: Lacks the iodine atom, which may affect its reactivity and applications.

    1-Allyl-3-(4-iodophenyl)urea: Lacks the fluorine atom, leading to different chemical properties.

    1-Allyl-3-(4-chloro-2-iodophenyl)urea: Contains a chlorine atom instead of fluorine, which can alter its chemical behavior.

Uniqueness

1-Allyl-3-(4-fluoro-2-iodophenyl)urea is unique due to the combination of fluorine and iodine atoms on the phenyl ring. This combination can enhance its reactivity and provide distinct properties compared to similar compounds. The presence of both halogens can influence its interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10FIN2O

Molecular Weight

320.10 g/mol

IUPAC Name

1-(4-fluoro-2-iodophenyl)-3-prop-2-enylurea

InChI

InChI=1S/C10H10FIN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15)

InChI Key

OUOAAHGRXJJIFL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1=C(C=C(C=C1)F)I

Origin of Product

United States

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